N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride
Overview
Description
N-[(pyridin-2-yl)methyl]piperidin-4-amine, also known as P4A or JNJ-64417184, is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular weight of 300.7 g/mol. This compound is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . N-(pyridin-2-yl)amides, a related compound, were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . An electro-oxidative method has also been reported for the ring opening of imidazopyridine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The melting point of a related compound is between 246.3–249.6 °C . The 1H NMR and 13C NMR spectra have also been reported .Scientific Research Applications
Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural analysis of compounds involving pyridine and piperidine structures. For instance, the synthesis of chiral 2-Amino-4-piperidinyl Pyridine Derivatives demonstrates a facile method to produce novel chiral compounds for use as potential stereoselective catalysts (H. Tian et al., 2012). Similarly, studies on the intermolecular photoaddition reaction of aliphatic tert-amines to N-alkyl-2-pyridones highlight the synthesis of dihydropyridin-2(1H)-ones through irradiation, revealing insights into chemical reactivity and potential pharmaceutical applications (S. Ohmiya et al., 1989).
Material Science Applications : The structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, involving pyridine and piperidine analogs, have been investigated for their potential in material science, especially in the development of novel optical materials (J. Palion-Gazda et al., 2019).
Pharmacological Potential : Various compounds containing pyridine and piperidine structures have been evaluated for their pharmacological potential. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents demonstrate the therapeutic potential of these compounds in treating neurological disorders (Asha B. Thomas et al., 2016).
Catalysis and Chemical Transformations : Research on the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine to access unconventional piperidines highlights the use of these compounds in catalysis and as intermediates in organic synthesis (S. Crotti et al., 2011).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;;;/h1-3,6,10,12,14H,4-5,7-9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIPUMVZUQFVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=N2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.